molecular formula C6H9N3O B1599962 3-Methoxy-5-methylpyrazin-2-amine CAS No. 89464-87-9

3-Methoxy-5-methylpyrazin-2-amine

Cat. No. B1599962
CAS RN: 89464-87-9
M. Wt: 139.16 g/mol
InChI Key: NIQNPTQRAGJGPS-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylpyrazin-2-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C6H9N3O .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-5-methylpyrazin-2-amine consists of a pyrazine ring with a methoxy group at the 3rd position and a methyl group at the 5th position . The InChI code for this compound is 1S/C6H9N3O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3,(H2,7,8) .


Physical And Chemical Properties Analysis

3-Methoxy-5-methylpyrazin-2-amine has a molecular weight of 139.16 g/mol . It has a topological polar surface area of 61 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . It is a solid at room temperature .

Scientific Research Applications

Biosynthesis and Metabolism in Plants and Wines

Research on methoxypyrazines, closely related to 3-Methoxy-5-methylpyrazin-2-amine, focuses on their biosynthesis, accumulation, transport, and metabolism within grapes and their impact on wine flavor. These compounds impart distinct herbaceous, green, and vegetal sensory attributes to certain wine varieties. Understanding the biosynthesis pathways and metabolic processes of methoxypyrazines in grapes can enhance the quality control and flavor profiling of wines (Lei et al., 2018).

Pharmaceutical Synthesis and Impurities

Another study explored novel synthesis methods for omeprazole, a proton pump inhibitor, highlighting the relevance of methoxypyrazine derivatives in creating pharmaceutical impurities. This research underscores the importance of understanding the synthesis and potential impurities in drug manufacturing, which could extend to compounds like 3-Methoxy-5-methylpyrazin-2-amine (Saini et al., 2019).

Endogenous Estrogen Metabolite Research

Studies on 2-methoxyestradiol, an endogenous estrogen metabolite, examine its antitumorigenic and antiangiogenic effects. Although not directly related, the investigation into methoxy-substituted compounds' biological activities could provide a template for researching 3-Methoxy-5-methylpyrazin-2-amine's potential bioactive properties (Zhu & Conney, 1998).

Serotonin Receptor Ligands

Research on serotonin 5-HT(6) receptor ligands, including studies on methoxy-substituted compounds, highlights their potential role in treating memory disorders. This suggests that compounds like 3-Methoxy-5-methylpyrazin-2-amine might have applications in neurological research, given their structural similarities (Russell & Dias, 2002).

Environmental and Toxicological Considerations

The review on contamination and removal of sulfamethoxazole, a compound with N-amine groups similar to 3-Methoxy-5-methylpyrazin-2-amine, from aqueous solutions, emphasizes the environmental and toxicological aspects of managing such substances. It discusses cleaner techniques for dealing with persistent organic pollutants, potentially relevant to the environmental management of 3-Methoxy-5-methylpyrazin-2-amine related compounds (Prasannamedha & Kumar, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-methoxy-5-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQNPTQRAGJGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443624
Record name 3-Methoxy-5-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-methylpyrazin-2-amine

CAS RN

89464-87-9
Record name 3-Methoxy-5-methyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89464-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-5-methyl-2-pyrazinamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Amino-3-bromo-5-methylpyrazine (0.374 g) was added to a freshly prepared solution of sodium methoxide in methanol (made by addition of sodium (0.115 g) to methanol (6 ml)). The reaction was heated under reflux for 18 hours, cooled to ambient temperature and the solvent removed by evaporation. Water (5 ml) was added to the residue and extracted with dichloromethane (3×20 ml). The combined organic extracts were dried (MgSO4) and the solvent removed by evaporation. The residue was purified by chromatography on silica gel, eluting with dichloromethane to give 2-amino-3-methoxy-5-methylpyrazine as a white crystalline solid (0.208 g, 75%), m.p. 67°-69° C.; mass spectrum (+ve CI): 140 (M+H)+.
Quantity
0.374 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Amino-3-bromo-5-methylpyrazine (0.374 g) was added to a freshly prepared solution of sodium methoxide in methanol (made by addition of sodium (0.115 g) to methanol (6 ml). The reaction mixture was heated under reflux for 18 hours, cooled to ambient temperature and the solvent removed by evaporation. Water (5 ml) was added to the residue and extracted with dichloromethane (3×20 ml). The combined organic extracts were dried (MgSO4) and the solvent removed by evaporation. The residue was purified by chromatography on silica gel, eluting with dichloromethane to give 2-amino-3-methoxy-5-methylpyrazine as a white crystalline solid (0.208 g, 75%), m.p. 67°-69° C.; mass spectrum (+ve CI): 140 (M+H)+.
Quantity
0.374 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.115 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.